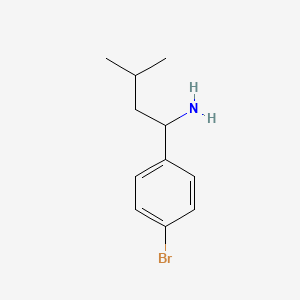
1-(4-Bromophenyl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method includes the bromination of 4-bromophenylacetone using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Exhibits promising antimicrobial and antioxidant activities.
Uniqueness: 1-(4-Bromophenyl)-3-methylbutan-1-amine stands out due to its unique structural features, such as the combination of a brominated phenyl ring and a butan-1-amine chain. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |
InChI-Schlüssel |
IHSXLLBKAMNFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


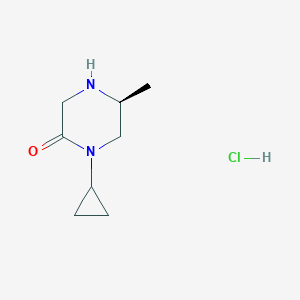

![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
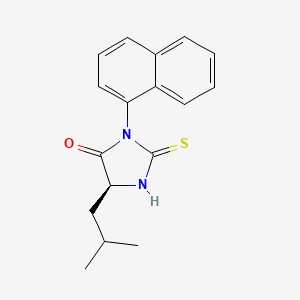
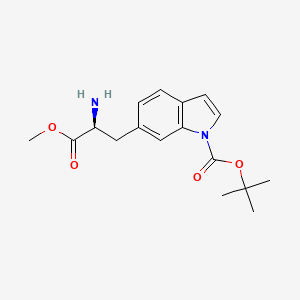

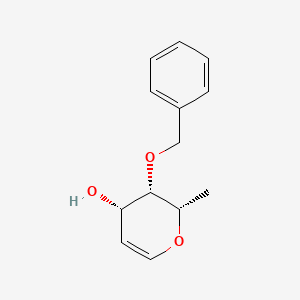
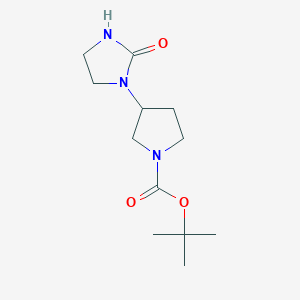
![1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12944355.png)

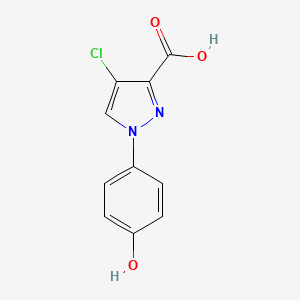
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)


